REACTION_CXSMILES
|
[O:1]=[CH:2][C:3]([Cl:6])([Cl:5])[Cl:4].C([O:9]CC)C.O1CCOCC1.CN1C=CC=C1>[Cl-].[Zn+2].[Cl-].CCCCCC.C1(C)C=CC=CC=1.C1C=CC=CC=1.C1COCC1>[Cl:4][C:3]([Cl:6])([Cl:5])[C:2]([OH:9])=[O:1].[O:1]=[CH:2][C:3]([Cl:6])([Cl:5])[Cl:4] |f:4.5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=CC(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Cl-].[Zn+2].[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
2,2,2-trichloro-1-(N-hydrocarbylpyrryl-2)-ethanol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=CC(Cl)(Cl)Cl
|
Name
|
N-hydrocarbylpyrrole
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CCOCC1
|
Name
|
hydrocarbons
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=CC(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=CC(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN1C=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
As a result of their studies on the process, Kondo, Suda and Tunemoto
|
Type
|
CUSTOM
|
Details
|
at from -10° C. to about 36° C.
|
Type
|
CUSTOM
|
Details
|
was discovered that the rate of this reaction
|
Type
|
TEMPERATURE
|
Details
|
only after prolonged reflux (sometimes several days)
|
Type
|
CUSTOM
|
Details
|
formed
|
Name
|
|
Type
|
product
|
Smiles
|
ClC(C(=O)O)(Cl)Cl
|
Name
|
|
Type
|
product
|
Smiles
|
O=CC(Cl)(Cl)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[O:1]=[CH:2][C:3]([Cl:6])([Cl:5])[Cl:4].C([O:9]CC)C.O1CCOCC1.CN1C=CC=C1>[Cl-].[Zn+2].[Cl-].CCCCCC.C1(C)C=CC=CC=1.C1C=CC=CC=1.C1COCC1>[Cl:4][C:3]([Cl:6])([Cl:5])[C:2]([OH:9])=[O:1].[O:1]=[CH:2][C:3]([Cl:6])([Cl:5])[Cl:4] |f:4.5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=CC(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Cl-].[Zn+2].[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
2,2,2-trichloro-1-(N-hydrocarbylpyrryl-2)-ethanol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=CC(Cl)(Cl)Cl
|
Name
|
N-hydrocarbylpyrrole
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CCOCC1
|
Name
|
hydrocarbons
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=CC(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=CC(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN1C=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
As a result of their studies on the process, Kondo, Suda and Tunemoto
|
Type
|
CUSTOM
|
Details
|
at from -10° C. to about 36° C.
|
Type
|
CUSTOM
|
Details
|
was discovered that the rate of this reaction
|
Type
|
TEMPERATURE
|
Details
|
only after prolonged reflux (sometimes several days)
|
Type
|
CUSTOM
|
Details
|
formed
|
Name
|
|
Type
|
product
|
Smiles
|
ClC(C(=O)O)(Cl)Cl
|
Name
|
|
Type
|
product
|
Smiles
|
O=CC(Cl)(Cl)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[O:1]=[CH:2][C:3]([Cl:6])([Cl:5])[Cl:4].C([O:9]CC)C.O1CCOCC1.CN1C=CC=C1>[Cl-].[Zn+2].[Cl-].CCCCCC.C1(C)C=CC=CC=1.C1C=CC=CC=1.C1COCC1>[Cl:4][C:3]([Cl:6])([Cl:5])[C:2]([OH:9])=[O:1].[O:1]=[CH:2][C:3]([Cl:6])([Cl:5])[Cl:4] |f:4.5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=CC(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Cl-].[Zn+2].[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
2,2,2-trichloro-1-(N-hydrocarbylpyrryl-2)-ethanol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=CC(Cl)(Cl)Cl
|
Name
|
N-hydrocarbylpyrrole
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CCOCC1
|
Name
|
hydrocarbons
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=CC(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=CC(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN1C=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
As a result of their studies on the process, Kondo, Suda and Tunemoto
|
Type
|
CUSTOM
|
Details
|
at from -10° C. to about 36° C.
|
Type
|
CUSTOM
|
Details
|
was discovered that the rate of this reaction
|
Type
|
TEMPERATURE
|
Details
|
only after prolonged reflux (sometimes several days)
|
Type
|
CUSTOM
|
Details
|
formed
|
Name
|
|
Type
|
product
|
Smiles
|
ClC(C(=O)O)(Cl)Cl
|
Name
|
|
Type
|
product
|
Smiles
|
O=CC(Cl)(Cl)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |